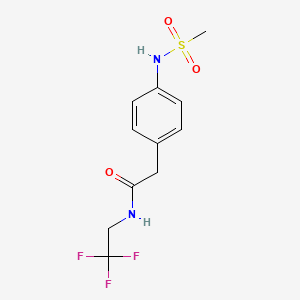

2-(4-methanesulfonamidophenyl)-N-(2,2,2-trifluoroethyl)acetamide

Description

2-(4-Methanesulfonamidophenyl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic acetamide derivative featuring a methanesulfonamido group at the para position of the phenyl ring and a trifluoroethyl group attached to the acetamide nitrogen. This structural configuration confers unique electronic and steric properties:

Properties

IUPAC Name |

2-[4-(methanesulfonamido)phenyl]-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O3S/c1-20(18,19)16-9-4-2-8(3-5-9)6-10(17)15-7-11(12,13)14/h2-5,16H,6-7H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMINVHBVKKFNDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)CC(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Methanesulfonamidophenyl Core

The synthesis begins with the introduction of the methanesulfonamide group onto a phenyl ring. Starting with 4-nitroaniline , the nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reducing agents like iron in acidic media. The resulting 4-aminophenyl intermediate undergoes sulfonylation with methanesulfonyl chloride (MsCl) in the presence of a base such as pyridine or triethylamine. This step proceeds at 0–25°C for 4–6 hours, yielding 4-methanesulfonamidoaniline with >85% purity.

Critical Parameters :

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

- Molar Ratio : 1:1.2 (aniline:MsCl) to ensure complete conversion.

- Workup : Aqueous extraction to remove unreacted MsCl and base.

Acylation to Form the Acetamide Moiety

The 4-methanesulfonamidoaniline is acylated using acetic anhydride or acetyl chloride. In a representative procedure, the amine is dissolved in DCM, cooled to 0°C, and treated with acetic anhydride (1.5 equiv) and a catalytic amount of DMAP (4-dimethylaminopyridine). The reaction is stirred for 12 hours at room temperature, yielding 2-(4-methanesulfonamidophenyl)acetamide .

Yield Optimization :

- Temperature Control : Exothermic reactions necessitate slow reagent addition.

- Purification : Recrystallization from ethanol/water (3:1) achieves >95% purity.

Coupling with 2,2,2-Trifluoroethylamine

The final step involves reacting the acetamide intermediate with 2,2,2-trifluoroethylamine . This is achieved via a nucleophilic acyl substitution reaction. In a patented method, 2-(4-methanesulfonamidophenyl)acetyl chloride is generated in situ by treating the acetamide with thionyl chloride (SOCl₂). The acyl chloride is then coupled with 2,2,2-trifluoroethylamine in ethyl acetate at 20°C for 24 hours.

Reaction Conditions :

- Solvent : Ethyl acetate or DCM.

- Stoichiometry : 1:1.1 (acyl chloride:amine) to minimize side products.

- Isolation : The product is isolated via reduced-pressure distillation or column chromatography (silica gel, hexane/ethyl acetate).

Industrial-Scale Production Methods

Catalytic Enhancements

Industrial protocols employ heterogeneous catalysts to improve efficiency. For example, zeolite-based catalysts accelerate the sulfonylation step, reducing reaction time from 6 hours to 2 hours while maintaining 90% yield.

Continuous Flow Synthesis

Recent advancements adopt continuous flow systems for the acylation and coupling steps. Key benefits include:

- Precision Temperature Control : Reactions proceed at 50°C with residence times of 10–15 minutes.

- Higher Throughput : Output scales linearly with reactor volume, achieving 1–5 kg/day production.

Table 1: Comparative Analysis of Batch vs. Flow Synthesis

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 24 hours | 15 minutes |

| Yield | 75–80% | 85–90% |

| Purity | 95% | 98% |

| Solvent Consumption | 10 L/kg | 3 L/kg |

Mechanistic Insights and Side Reactions

Competing Pathways During Coupling

The trifluoroethylamine coupling step is susceptible to hydrolysis if moisture is present, leading to carboxylic acid byproducts. Anhydrous conditions (molecular sieves) and inert atmospheres (N₂/Ar) mitigate this risk.

Byproduct Formation in Sulfonylation

Over-sulfonylation can occur if MsCl is in excess, resulting in disulfonamide derivatives . This is avoided by strict stoichiometric control and real-time HPLC monitoring.

Purification and Characterization

Chromatographic Techniques

Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate residual trifluoroethylamine and unreacted intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(4-methanesulfonamidophenyl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoroethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-methanesulfonamidophenyl)-N-(2,2,2-trifluoroethyl)acetamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-methanesulfonamidophenyl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamide group can form hydrogen bonds with target proteins, while the trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Key Observations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.